The table below summarizes the key distinctions between first-generation sulfonylureas (like Glycyclamide) and the subsequent generations based on the information available.
| Feature | First-Generation (e.g., this compound, Tolbutamide) | Second-Generation (e.g., Glipizide, Glyburide/Glibenclamide) | Third-Generation (e.g., Glimepiride) |
|---|---|---|---|
| Representative Drugs | Tolbutamide, Chlorpropamide, This compound, Acetohexamide [1] [2] | Glipizide, Glyburide (Glibenclamide), Gliclazide [3] [4] | Glimepiride [3] [4] |
| Introduction Era | 1950s-1960s [1] | 1970s-1980s (e.g., Gliclazide 1972, Glibenclamide 1984) [1] | 1990s (e.g., Glimepiride 1995) [1] [4] |
| Potency | Lower potency by weight [5] | Markedly increased hypoglycemic potency [5] | High potency [4] |
| Key Structural & Pharmacokinetic Differences | - More polar molecules [5]
All sulfonylureas, regardless of generation, share a primary mechanism of action: they stimulate insulin secretion from pancreatic beta cells. The following diagram illustrates the molecular signaling pathway and can serve as a basis for understanding related cellular experiments.
Sulfonylurea-induced insulin secretion pathway [3] [4]
Researchers can use the following methodologies to study this mechanism:
While not a diabetes drug, tigecycline is a member of the glycylcycline class. The table below summarizes its key characteristics as an antimicrobial agent [1].
| Attribute | Description |
|---|---|
| Drug Class | Glycylcycline; a semisynthetic derivative of minocycline [1]. |
| Primary Mechanism | Inhibits protein synthesis by binding to the 30S ribosomal subunit, evading common tetracycline resistance mechanisms [1]. |
| Approved Uses | Complicated skin & skin structure infections, complicated intra-abdominal infections, community-acquired bacterial pneumonia [1]. |
| Key Modification | Addition of a glycyclamide moiety at the 9-position of the minocycline core structure [1]. |
Although not specific to "this compound," the search results included a detailed pharmacovigilance study on the diabetes drug glibenclamide, which offers a robust methodological template for assessing drug safety that could be applicable to your work [2]. The workflow for this type of analysis is outlined below.
The key steps in this process are [2]:
Given that "this compound" does not appear to be an established diabetes drug, here are some suggestions to advance your research:
| Year | Event/Compound | Key Findings & Significance |
|---|---|---|
| 1942 | IPTD (P-amino-sulfonamide-isopropylthiodiazole) | Used for typhoid; severe hypoglycemic side effects observed in patients [1] [2]. |
| 1946 | Auguste Loubatières' Definitive Animal Studies | Concluded hypoglycemic effect required pancreatic tissue; mechanism: stimulated insulin secretion [1] [2]. |
| Early 1950s | Carbutamide | First sulfonylurea marketed for diabetes; later withdrawn due to bone marrow toxicity [1] [3] [2]. |
| 1956 | Tolbutamide | First widely successful sulfonylurea; methyl group reduced toxicity vs. Carbutamide [1] [3]. |
Sulfonylureas lower blood glucose primarily by stimulating the release of insulin from pancreatic beta cells. The molecular mechanism is as follows [4] [3]:
Figure: Sulfonylurea insulin secretion pathway in pancreatic beta cells.
The understanding of this mechanism was solidified through critical animal experiments.
This foundational protocol established that the pancreas was the target organ for sulfonylureas [1] [2].
Loubatières further refined his findings with a more targeted approach [2].
Initial clinical development focused on structural modifications to improve safety and pharmacokinetics [1].
| Compound (Year) | Core Structure | Key Modification | Impact & Outcome |
|---|---|---|---|
| Carbutamide (Early 1950s) | R1: Amino group (-NH₂) | First marketed sulfonylurea; the amino group was part of the original sulfonamide antibiotic structure. | Effective but withdrawn due to bone marrow toxicity (fatal agranulocytosis) [1] [2]. |
| Tolbutamide (1956) | R1: Methyl group (-CH₃) | The aniline amino group was replaced with a methyl group. | Reduced toxicity but short duration of action due to rapid metabolism; required twice-daily dosing [1] [3]. |
| Chlorpropamide (Post-1956) | R1: Chlorine atom (-Cl) | The methyl group was replaced with an electron-withdrawing chlorine atom. | Slower metabolism, longer half-life, and once-daily dosing [1]. |
Given the lack of a fully detailed protocol, the following workflow outlines the steps you can take to develop and optimize an HPLC method for Glycyclamide based on the initial information.
The composition of the mobile phase is the most critical parameter for achieving a good separation [2].
Once optimal conditions are found, the method must be validated. The parameters below are typical for HPLC method validation, as detailed in the searched literature [3] [4] [6].
| Validation Parameter | Target / Typical Experiment |
|---|---|
| Linearity & Range | Prepare at least 5 concentrations. A correlation coefficient (r²) of >0.998 is desirable [3]. |
| Precision | Measure repeatability (intra-day) and intermediate precision (inter-day) with %RSD typically <2% [6]. |
| Accuracy | Perform recovery studies using spiked samples, with recovery values of 98-102% [6]. |
| Sensitivity (LOD & LOQ) | Determine based on signal-to-noise ratios of 3:1 for LOD and 10:1 for LOQ [4]. |
| Specificity | Demonstrate that the this compound peak is pure and resolved from potential impurities or degradation products [6]. |
When developing new methods, it is valuable to consider the principles of Green and Circular Analytical Chemistry [7]. You can:
The table below summarizes the key physicochemical data available for this compound.
| Property | Details/Value |
|---|---|
| Chemical Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea [1] |
| CAS Number | 664-95-9 [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃S [1] |
| Molecular Weight | 296.39 g/mol [1] |
| Melting Point | 175.0 °C [1] |
| XLogP3 | 2.9 [1] |
| Solubility (Experimental) | Soluble in DMSO [1] |
| Purity | >98% [1] |
A literature search indicates that a systematic solubility profile in aqueous buffers and other common pharmaceutical solvents is not available. The primary experimental data confirms solubility in DMSO, which is suitable for preparing stock solutions [1].
For long-term stability, proper storage of the lyophilized powder is essential. The following protocol is recommended based on general best practices for peptide and sulfonylurea compounds, which share similar stability concerns [1] [2].
You can use this validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method, adapted from research on similar sulfonylurea drugs, for analyzing this compound and its potential degradation products [3].
1. Instrumentation and Conditions
| Parameter | Description |
|---|---|
| HPLC System | Waters/Waters-equivalent system with UV detector [3]. |
| Column | Lichrosphere 250 x 4.6 mm, RP C8 column (5 µm packing) [3]. |
| Mobile Phase | Ethanol : Methanol (50:50 % v/v) [3]. |
| Flow Rate | 1.0 mL/min [3]. |
| Detection Wavelength | 245 nm [3]. |
| Injection Volume | 10 µL [3]. |
| Run Time | <10 minutes (estimated based on similar methods) [4] [3]. |
| Column Temperature | Ambient (25 ± 1 °C) [3]. |
2. Forced Degradation Studies This method is suitable for accelerated stability studies. Expose this compound solutions to various stress conditions to validate the method's ability to separate the parent drug from its degradation products [4] [3].
3. Solution Preparation
This compound is a first-generation sulfonylurea and is less potent than newer agents like glipizide [1]. Research into older drugs like this compound can provide insights into Structure-Activity Relationships (SAR) and the evolution of antidiabetic agents.
The main challenge is the lack of publicly available, detailed pre-clinical and pharmaceutical data. Future work should focus on:
The core reaction for constructing the sulfonylurea bridge in drugs like Glipizide involves a nucleophilic addition mechanism. A key step is the reaction between an amine and an isocyanate (or its equivalent), where the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate's carbonyl group (C=O) [1] [2]. This results in the formation of a urea linkage.
For Glipizide, recent advances focus on isocyanate-free routes for safer and more efficient synthesis. The following workflow illustrates a modern continuous-flow synthesis path that avoids handling hazardous isocyanate intermediates [3].
This protocol outlines a specific, isocyanate-free synthesis of Glipizide adapted from a continuous flow procedure, suitable for multi-gram scale production [3].
The key nucleophilic addition step involves the reaction of an in-situ generated N-carbamate with a sulfonamide intermediate. The sulfonamide nitrogen acts as a nucleophile, attacking the carbonyl carbon of the carbamate to form the sulfonylurea linkage. The mechanism follows a standard nucleophilic addition-elimination pathway [1].
This is a semi-telescoped procedure where reaction steps are linked without full isolation of all intermediates.
Synthesis of tert-butyl 4-sulfamoylphenethylcarbamate
Formation of the Urea Bridge (Nucleophilic Addition)
N-carbamate is activated in situ from a protected amine using a chloroformate [3].Deprotection and Amide Coupling
Work-up and Isolation of Crude Glipizide
Purification
The following tables summarize key quantitative data for this synthetic route and the impurities to monitor.
Table 1: Summary of Synthetic Route Performance [3] [4]
| Parameter | Specification |
|---|---|
| Overall Yield | 80 - 85% |
| Total Residence Time (Flow) | 10 minutes |
| Purity (Crude) | >90%, typically >95% |
| Purity (After Purification) | >99% |
| Key Impurity Levels | <0.5% |
Table 2: Identified Impurities in Glipizide and their Control [4]
| Impurity Designation | Chemical Name | Maximum Level |
|---|---|---|
| Compound A | N-[2-(4-aminosulfonylphenyl)ethyl]-5-methylpyrazinecarboxamide | <0.3% |
| Compound B | 6-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide | <0.2% |
| Compound C | 1-cyclohexyl-3-[[4-[2-[[(6-methylpyrazin-2-yl)carbonyl]amino]ethyl]phenyl]sulfonyl]urea | <0.2% |
For a specialized compound like Glycyclamide, specific purification protocols are often proprietary or detailed in patent literature not captured in general searches. To find the information you need, I suggest:
The following workflow outlines a logical, step-by-step approach for recrystallization, which is a common and effective method for purifying solid organic compounds. You would need to experimentally determine the optimal conditions for each step.
Key Considerations for the Workflow:
You can use the following table as a guide for initial experimental screening. The choice of solvent is critical and depends on the solubility profile of your specific batch of crude this compound.
| Solvent System | Typical Application Note | Expected Outcome |
|---|---|---|
| Ethanol / Water | Common for moderately polar compounds. | Good crystal yield if solubility gradient is high. |
| Acetone / Water | Good for rapid crystallization. | Can yield fine crystals; fast evaporation. |
| Ethyl Acetate / Heptane | Useful for inducing crystallization via anti-solvent. | Good for compounds soluble in ethyl acetate. |
| DMSO (if necessary) | For very poorly soluble compounds in standard solvents. | Requires an anti-solvent (like water) for precipitation. |
After purification, confirming the identity and purity of the crystals is essential. The following techniques would be standard practice:
This compound (also known as tolcyclamide, CAS 664-95-9) is a sulfonylurea compound containing cyclohexyl groups that has been investigated for its potential therapeutic applications, particularly in the context of diabetes management. With the molecular formula C₁₄H₂₀N₂O₃S and a molecular weight of 296.39 g/mol, this compound belongs to a class of compounds known for their ability to modulate biological targets relevant to metabolic disorders. [1] [2] The structural complexity of sulfonylurea compounds like this compound presents synthetic challenges that have driven the development of innovative synthetic methodologies. Traditional approaches to sulfonylurea synthesis often involve the use of isocyanate intermediates, which pose significant safety concerns due to their toxicity and moisture sensitivity. These challenges have prompted researchers to develop safer, more efficient alternatives that maintain high yield and purity while reducing environmental impact and operational hazards. [3]
Recent advances in synthetic chemistry have opened new avenues for optimizing this compound production. Among these, continuous flow technology and mechanochemical approaches have shown particular promise. Continuous flow methods offer enhanced reaction control, improved safety profiles, and scalability advantages over traditional batch processes. Meanwhile, solvent-free mechanochemical synthesis aligns with the principles of green chemistry, reducing waste generation and eliminating volatile organic solvents. These innovative approaches represent significant steps toward sustainable pharmaceutical manufacturing while maintaining the high standards of purity required for pharmaceutical applications. [3]
Table 1: Comparative analysis of synthetic approaches for sulfonylurea compounds
| Synthetic Method | Overall Yield (%) | Reaction Time | Key Advantages | Limitations | Scale Potential |
|---|---|---|---|---|---|
| Continuous Flow (Isocyanate-Free) | 80-85 | 10 minutes total residence time | Enhanced safety, high reproducibility, excellent yield | Specialized equipment required | High (multigram scale demonstrated) |
| Mechanochemical Synthesis | 75-90 (for related sulfonylureas) | 30-60 minutes | Solvent-free, simple equipment, high atom economy | Limited to solid-state reactions, scaling challenges | Moderate |
| Traditional Solution-Phase (Isocyanate Route) | 60-75 | Several hours to days | Familiar methodology, established protocols | Isocyanate handling hazards, multiple purification steps | Moderate to high |
| Water-Assisted Carbamate Route | 85-92 (for model sulfonylureas) | 2-4 hours per step | Aqueous conditions, avoids hazardous reagents | Longer reaction times, moderate temperatures | Moderate |
The optimization of this compound synthesis has yielded significant improvements in several key performance metrics. The implementation of continuous flow technology with in situ generated N-carbamates has demonstrated particularly impressive results, achieving 80-85% overall yield within a remarkably short 10-minute total residence time. This represents a substantial improvement over traditional batch processes, which typically require several hours to complete and often yield lower quantities of the desired product. The continuous flow approach also addresses critical safety concerns by eliminating the need for hazardous isocyanate intermediates, which are commonly associated with traditional sulfonylurea synthesis routes. [3]
For research settings where specialized flow chemistry equipment may not be available, mechanochemical synthesis offers a viable alternative that aligns with green chemistry principles. This approach utilizes solvent-free conditions and mechanical energy to facilitate reactions, resulting in good to excellent yields (75-90% for related sulfonylurea compounds) while minimizing waste generation. The simplicity of the required equipment—typically a ball mill or mortar and pestle—makes this method particularly accessible. However, challenges remain in scaling mechanochemical processes for industrial production, though recent advances in continuous mechanochemical flow systems show promise for addressing these limitations. [2]
Protocol 1: Continuous-Flow, Isocyanate-Free Synthesis of this compound
Principle: This protocol describes a semi-telescoped continuous flow synthesis of this compound via in situ generated N-carbamates, providing significant advantages in safety and efficiency over traditional batch processes. [3]
Materials & Equipment:
Procedure:
Troubleshooting Tips:
Protocol 2: Mechanochemical Synthesis of this compound Analogs
Principle: This solvent-free approach utilizes mechanical energy to facilitate the reaction between sulfonamides and isocyanates, following a proven methodology for related sulfonylurea compounds. [2]
Materials & Equipment:
Procedure:
Notes:
Residence Time Optimization: For continuous flow synthesis, systematically vary residence times between 5-15 minutes while monitoring yield and purity. The optimal balance for this compound synthesis typically falls in the 8-10 minute range, with shorter times risking incomplete reactions and longer times potentially promoting decomposition. Use a design of experiments (DOE) approach to identify interactions between residence time, temperature, and concentration for maximal efficiency. [3]
Green Chemistry Metrics: Implement green chemistry principles by evaluating alternative activation agents beyond chloroformates. Recent research demonstrates that diphenyl carbonate can serve as an effective, less hazardous alternative for carbamate formation. When comparing synthetic routes, calculate comprehensive metrics including process mass intensity (PMI), E-factor, and atom economy to quantitatively demonstrate environmental advantages. The water-assisted carbamate formation method has shown particular promise with E-factor reductions of 30-50% compared to traditional routes. [2]
Quality Control Protocols: Establish comprehensive analytical methods for reaction monitoring and final product characterization. Recommended techniques include:
In-line Monitoring: For continuous flow processes, implement FTIR or UV/Vis flow cells for real-time reaction monitoring. This enables immediate detection of process deviations and facilitates rapid optimization of reaction parameters. For the carbamate formation step, monitor the disappearance of the sulfonamide starting material at 1720 cm⁻¹ by FTIR. [3]
The optimization of this compound synthesis represents a compelling case study in modern pharmaceutical process chemistry. The development of continuous flow methods achieving 80-85% yield within 10 minutes total residence time demonstrates significant progress over traditional batch processes. Furthermore, the implementation of isocyanate-free routes addresses critical safety concerns while maintaining excellent efficiency. These advances align with the broader pharmaceutical industry's goals of developing safer, more efficient, and environmentally friendly synthetic methodologies. [3]
Future directions for this compound synthesis optimization may include the development of heterogeneous catalytic systems to further enhance sustainability, the integration of continuous purification technologies for streamlined processes, and the application of artificial intelligence for reaction optimization. Additionally, the exploration of enzymatic approaches to sulfonylurea formation could provide novel biocatalytic routes with exceptional selectivity. As synthetic methodologies continue to evolve, the lessons learned from this compound optimization will undoubtedly inform the development of next-generation processes for sulfonylurea pharmaceuticals and related compounds. [2]
This compound (also known as tolcyclamide) is a sulfonylurea compound containing a cyclohexyl group in its molecular structure, with the chemical name 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea. This compound belongs to the first-generation sulfonylurea class of pharmaceutical agents primarily used in the management of type 2 diabetes. This compound functions by stimulating insulin release from pancreatic beta cells and enhancing cellular sensitivity to insulin, thereby effectively lowering blood sugar levels in diabetic individuals [1]. The molecular structure of this compound consists of a sulfonylurea bridge connecting a p-toluenesulfonyl group and a cyclohexyl moiety, which contributes to its specific pharmacological profile and physicochemical properties.
The structural characteristics of this compound place it in the broader category of sulfonylurea compounds, which are known for their diverse biological activities. Sulfonylureas typically contain an aryl sulfonyl group linked to a urea moiety, which can be modified with various substituents to modulate their pharmacological properties. This compound's unique cyclohexyl structure differentiates it from other sulfonylurea drugs and contributes to its specific binding affinity to sulfonylurea receptors on pancreatic beta cells. This interaction leads to the closure of ATP-sensitive potassium channels, membrane depolarization, and subsequent insulin secretion [2].
Table 1: Comparative Analysis of Sulfonylurea Compounds
| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Relative Potency | Unique Features |
|---|---|---|---|---|
| This compound | C₁₄H₂₀N₂O₃S | 296.39 | Lower | Cyclohexyl-containing structure |
| Glyburide | C₂₃H₂₈ClN₃O₅S | 494.00 | Higher | More potent than this compound |
| Glipizide | C₂₁H₂₇N₅O₄S | 445.54 | Higher | Rapid absorption and shorter action |
| Gliclazide | C₂₁H₂₅N₃O₄S | 323.41 | Moderate | Additional antioxidant properties |
| Tolbutamide | C₁₂H₁₇N₃O₃S | 270.35 | Lower | First-generation sulfonylurea |
| Chlorpropamide | C₁₀H₁₃ClN₂O₃S | 276.74 | Higher | Longer duration of action |
From a chemical perspective, this compound demonstrates properties typical of sulfonylurea compounds. It has a melting point of 174-176°C and a calculated density of approximately 1.2111 g/cm³ [1]. The compound features hydrogen bond donor and acceptor counts of 2 and 3 respectively, with an XLogP3 value of 2.9, indicating moderate lipophilicity [3]. These physicochemical parameters significantly influence the compound's solubility profile, reactivity, and overall behavior in different solvent systems, which are crucial considerations for its synthesis, purification, and pharmaceutical formulation.
The synthesis of sulfonylurea compounds like this compound typically involves the reaction between sulfonamides and isocyanates under mild conditions. Based on recent advances in sulfonylurea chemistry, the following detailed protocol can be employed for the preparation of this compound analogues [4]:
Reaction Setup: Begin by assembling a dry round-bottom flask equipped with a magnetic stir bar under aerobic conditions at room temperature. Utilize standard Schlenk techniques if moisture-sensitive reagents are involved, though the reaction generally proceeds well under standard laboratory conditions.
Reagent Preparation: Dissolve the primary cyclohexylamine (0.01 mol, 0.99 g) in anhydrous acetonitrile (15-20 mL). Acetonitrile is preferred as the reaction medium due to its excellent solubilizing properties for both amine and isocyanate components and its ability to facilitate the precipitation of the final product.
Reaction Initiation: Slowly add 4-tolyl sulfonyl isocyanate (0.01 mol, 1.95 g) to the amine solution with continuous stirring. The addition should be controlled to maintain the reaction temperature at approximately 25°C, as excessive heating may lead to side product formation.
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) on silica gel-coated aluminum sheets using an appropriate eluent system (e.g., ethyl acetate/hexane, 1:1). The completion of the reaction is typically achieved within 7-15 minutes, as evidenced by the disappearance of the amine starting material.
Product Isolation: Upon completion, filter the resulting white precipitate under vacuum and wash thoroughly with cold acetonitrile (2 × 5 mL) to remove any unreacted starting materials or minor impurities.
Purification: Recrystallize the crude product from a mixed solvent system of ethyl acetate and acetonitrile (3:1 v/v) to obtain pure this compound as white crystalline solid. The typical yield range for this reaction is 85-92% with high purity (>98%) suitable for pharmaceutical applications [4].
Recent advances in green chemistry methodologies have demonstrated the feasibility of synthesizing sulfonylurea compounds through mechanochemical approaches, which offer advantages in terms of reduced solvent consumption and improved reaction efficiency. The following protocol adapts this methodology for this compound synthesis [1]:
Equipment Setup: Utilize a laboratory ball mill equipped with stainless steel or zirconia grinding jars (10-25 mL volume) and grinding balls of appropriate size (typically 5-10 mm diameter).
Reagent Loading: Charge the grinding jar with stoichiometric amounts of p-toluenesulfonamide (1.0 equiv, 1.71 g) and cyclohexyl isocyanate (1.05 equiv, 1.19 g). For improved reactivity, include a catalytic amount of copper(II) acetate (2-5 mol%) or a stoichiometric base such as potassium carbonate (1.0 equiv) to facilitate the reaction.
Grinding Parameters: Process the reaction mixture in the ball mill at a frequency of 20-30 Hz for 30-60 minutes. The optimal time should be determined by monitoring reaction completion through TLC or HPLC analysis.
Product Recovery: After the grinding process, extract the product from the grinding jar using an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 2 × 10 mL). Filter the extract to remove any insoluble residues.
Purification: Concentrate the filtrate under reduced pressure and recrystallize the residue from ethanol/water to obtain pure this compound. This method typically provides good to excellent yields (75-88%) with high purity and significantly reduced solvent consumption compared to traditional solution-phase synthesis.
Table 2: Synthesis Parameters for this compound Preparation
| Parameter | Solution-Phase Method | Mechanochemical Method |
|---|---|---|
| Reaction Time | 7-15 minutes | 30-60 minutes |
| Temperature | Room temperature (25°C) | Ambient (no external cooling) |
| Solvent System | Acetonitrile, ethyl acetate | Minimal or no solvent |
| Catalyst/Additive | None required | Copper catalysts or base |
| Workup Procedure | Filtration, recrystallization | Extraction, recrystallization |
| Typical Yield | 85-92% | 75-88% |
| Purity | >98% | >95% |
Temperature plays a critical role in the synthesis, purification, and stability of this compound, influencing both reaction kinetics and product quality. During the synthesis phase, maintaining the reaction at room temperature (approximately 25°C) is essential for obtaining high yields of the desired product while minimizing the formation of by-products. Studies on similar sulfonylurea compounds have demonstrated that elevated temperatures can lead to decomposition pathways including hydrolysis of the urea linkage or degradation of the sulfonamide group [4]. The exothermic nature of the reaction between amines and isocyanates necessitates controlled addition rates and adequate cooling to maintain the temperature within the optimal range.
For long-term storage of this compound, temperature control is crucial for maintaining chemical stability. The recommended storage conditions for this compound are as follows [5] [3]:
Thermal analysis of this compound indicates a sharp melting point at 174-176°C, which serves as both a purity indicator and a reference point for processing temperatures [1]. When subjecting this compound to recrystallization, the optimal temperature for saturation is approximately 70-80°C in ethyl acetate/acetonitrile mixtures, with gradual cooling to room temperature followed by further cooling to 0-4°C to maximize crystal yield. It is important to note that heating this compound above 80°C in solution for prolonged periods should be avoided, as it may initiate decomposition reactions that compromise product quality.
The temperature dependence of this compound's solubility has been quantitatively studied, with measurements indicating a water solubility of 18.36 mg/L at 37°C [1]. This low aqueous solubility presents formulation challenges but can be mitigated through temperature optimization during processing. Additionally, temperature influences the compound's conformational stability, with molecular modeling studies suggesting that the cyclohexyl ring adopts different chair conformations depending on the environmental temperature, potentially affecting its binding to biological targets.
The choice of solvent significantly impacts the synthesis efficiency, purification effectiveness, and crystal quality of this compound. During the synthesis phase, acetonitrile has been identified as the optimal reaction medium due to its ability to dissolve both reactants while promoting the precipitation of the product as the reaction proceeds. This behavior facilitates high conversion yields and simplifies product isolation. The general solubility profile of this compound across different solvents is a critical consideration for designing synthetic and purification protocols [5] [3] [4].
This compound exhibits limited solubility in water (18.36 mg/L at 37°C) and hydrocarbon solvents, moderate solubility in alcohols such as methanol and ethanol, and good solubility in dipolar aprotic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile [3] [1]. Specifically, DMSO has been reported as an effective solvent for preparing stock solutions of this compound for biological testing, with recommended stock concentrations of 10-50 mM for in vitro assays. The solubility characteristics of this compound in various solvents are summarized in Table 3.
Table 3: Solubility Profile of this compound in Different Solvents
| Solvent | Solubility at 25°C | Application Context | Notes |
|---|---|---|---|
| Water | 18.36 mg/L at 37°C | Biological assays | pH-dependent solubility |
| DMSO | >50 mM | Stock solutions | Hygroscopic, use anhydrous |
| Acetonitrile | Moderate | Reaction medium | Promotes product precipitation |
| Methanol | 10-15 mg/mL | Recrystallization | Cooling crystallization |
| Ethanol | 5-10 mg/mL | Recrystallization | Higher temperatures needed |
| Ethyl Acetate | Moderate | Recrystallization | Preferred for crystal growth |
| Acetone | Limited | Extraction | Not recommended for purification |
| Dichloromethane | Good | Extraction | Volatile, efficient for workup |
For recrystallization purposes, mixed solvent systems have proven most effective for achieving high purity this compound. The recommended protocol utilizes a ethyl acetate/acetonitrile mixture (3:1 v/v) which provides an optimal balance of solubility at elevated temperatures and limited solubility at reduced temperatures, facilitating efficient crystal growth and impurity exclusion [4]. The stepwise recrystallization procedure is as follows:
The solvent polarity and hydrogen bonding capacity significantly influence the crystal morphology and particle size distribution of the final product. Studies have shown that solvents with moderate polarity indices produce this compound crystals with more uniform morphology and improved flow properties, which are important considerations for pharmaceutical formulation development.
Comprehensive characterization of this compound is essential for verifying chemical identity, assessing purity, and confirming structural integrity. The following analytical protocols provide detailed methodologies for this compound analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared (IR) Spectroscopy:
Mass Spectrometry:
High-Performance Liquid Chromatography (HPLC):
Rigorous purity assessment is critical for pharmaceutical compounds like this compound. The following protocol details the determination of chemical purity and identification of potential impurities:
Sample Preparation: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the HPLC mobile phase initial conditions (40% acetonitrile, 60% water with 0.1% TFA). Further dilute 1.0 mL of this solution to 10 mL with mobile phase to obtain a final concentration of approximately 100 μg/mL.
System Suitability Test: Inject the standard solution six times and ensure that the relative standard deviation (RSD) of the peak area for the main compound is less than 2.0%. The theoretical plate count for the this compound peak should exceed 5000, and the tailing factor should be less than 2.0.
Purity Determination: Inject the sample solution and record the chromatogram. Integrate all peaks with retention times between 2 and 20 minutes. Calculate the percentage purity using the following formula:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) × 100
The purity should exceed 98% for pharmaceutical-grade material [3].
Water Content Determination:
Thermal Analysis:
This compound exerts its primary pharmacological effect as an antihyperglycemic agent through the stimulation of insulin secretion from pancreatic beta cells. The molecular mechanism involves binding to the sulfonylurea receptor 1 (SUR1) subunit of ATP-sensitive potassium channels (K-ATP channels) in the beta cell membrane. This binding event induces conformational changes that lead to channel closure, membrane depolarization, opening of voltage-dependent calcium channels, calcium influx, and subsequent exocytosis of insulin-containing granules [2]. Compared to newer sulfonylurea agents, this compound demonstrates moderate potency with a relatively shorter duration of action, making it suitable for specific patient populations requiring controlled postprandial glucose management.
Beyond its insulin secretagogue activity, this compound has been investigated for potential additional biological effects. Research indicates that sulfonylurea compounds, including this compound, may influence glycogen metabolism in various tissues, potentially enhancing glycogen storage in the liver and skeletal muscle [1]. These effects contribute to the overall glucose-lowering activity by promoting glucose disposal and storage. Furthermore, some studies have explored the impact of this compound on gene expression related to glucose metabolism and insulin signaling pathways, though these effects are considered secondary to its primary mechanism on pancreatic beta cells.
The following protocols detail the experimental methodologies for assessing the biological activity of this compound:
In Vitro Insulin Secretion Assay:
Glucose-Lowering Activity In Vivo:
Receptor Binding Studies:
Graphical Abstract 1: Synthesis workflow for this compound preparation highlighting key reaction parameters and purification steps
Graphical Abstract 2: Structure-activity relationship analysis of this compound highlighting key structural features influencing pharmacological properties
The comprehensive analysis of this compound's reaction parameters, temperature effects, and solvent interactions provides valuable insights for researchers and pharmaceutical developers working with this sulfonylurea compound. The optimized synthesis protocols presented in these application notes enable the efficient preparation of high-purity this compound with yields exceeding 85% through both conventional solution-phase and modern mechanochemical approaches. The detailed characterization methodologies facilitate accurate structural verification and quality assessment, essential for pharmaceutical applications.
Future research directions for this compound chemistry should focus on process intensification through continuous flow methodologies, which could further enhance reaction efficiency and scalability while reducing environmental impact. Additionally, exploration of novel formulation strategies to address the compound's limited aqueous solubility may expand its therapeutic utility. The development of analytical methods for comprehensive impurity profiling and the investigation of metabolic pathways using advanced mass spectrometry techniques represent additional avenues for further study. As the understanding of structure-activity relationships in sulfonylurea compounds continues to evolve, there may be opportunities to design this compound analogues with improved pharmacological profiles and reduced potential for adverse effects.
Here are answers to specific issues researchers might face, based on current synthetic methodologies.
| Problem & Question | Cause | Solution & Protocol | Key Outcomes & References |
|---|---|---|---|
| Q1: How to improve low yield in thermal glycosylation? | Low reactivity of sugar hemiacetals; side reactions at high temperatures. | Use Continuous Flow Chemistry. Premix pyranose and Wittig reagent (e.g., 5 equiv. (carbethoxymethylene)triphenylphosphorane) in toluene. Pump through a coiled-tube reactor at elevated T/P (e.g., 210°C, 60 min). Follow with a second reactor for DBU-promoted Michael addition [1]. | Superior yields vs. batch: 42-70% isolated yield for 2-(C-glycosyl)acetates. Better heat transfer & mixing [1]. |
| Q2: How to enhance reactivity of N-acetyl (NHAc) containing sugars? | Intermolecular hydrogen bonding by NHAc groups reduces molecular mobility and reactivity [2]. | Employ a "Diacetyl Strategy." Temporarily protect NHAc as a diacetyl imide (NAc2). Perform glycosylation. Deprotect NAc2 back to NHAc under mild basic conditions post-coupling [2]. | Significantly enhanced glycosylation rate and yield. Simple deprotection avoids handling polar amino groups [2]. |
| Q3: Are there efficient, cost-effective alternatives to chemical synthesis for alkyl-glycosides? | Traditional chemical routes (Fischer, Koenigs-Knorr) require toxic catalysts, high T/P, and complex protection/deprotection [3]. | Use Glycosidase Enzymes in Reverse Hydrolysis/Transglycosylation. Incubate monosaccharide with alcohol (primary, C8-C16) using glycosidase (e.g., from almond seeds) near neutral pH, ambient T/P. Use two-phase solvent systems or immobilized enzymes to suppress hydrolysis [3]. | Milder, eco-friendly conditions. High regio- and stereo-selectivity. Successful gram-scale synthesis with whole-cell systems [3]. |
This protocol is adapted from the synthesis described in [1].
This protocol is based on the methodology from [2].
The following diagram illustrates the logical decision pathway for selecting a yield improvement strategy based on the specific problem encountered during synthesis.
The table below summarizes the stability profile of glibenclamide when subjected to different stress conditions.
| Stress Condition | Details & Thresholds | Key Degradation Products / Observations | Citations |
|---|---|---|---|
| Thermal Stress | Significant degradation at 130–160°C; begins above ~190°C [1] [2]. In Hot-Melt Extrusion (HME), degradation occurs even below drug's melting point (Tm = 174°C) [3]. | Formation of 1,3-dicyclohexylurea (DCU) via elimination of cyclohexylisocyanate [1] [2] [4]. | [1] [2] [4] |
| Hydrolytic Stress | Degrades in hot acidic and basic media [1]. Stable in oral suspensions for 90 days at various temperatures (4°C, 25°C, 40°C) [5]. | Not specified in results. | [1] [5] |
| Oxidative Stress | Information not explicitly available in search results. | Information not explicitly available in search results. | |
| Photolytic Stress | No degradation observed under UV light in a forced degradation study [1]. | Not applicable. | [1] |
Here are some frequently encountered problems and their solutions:
Issue 1: Unexpected solid form appears during thermal processing
Issue 2: Low dissolution performance of amorphous glibenclamide
Issue 3: Drug degradation during Hot-Melt Extrusion (HME)
1. Protocol: Forced Degradation Studies via HPLC This method is adapted from a study on antidiabetic drugs [7] [8].
Sample Preparation: Prepare glibenclamide solution at 1 mg/mL in a suitable solvent.
Stress Conditions:
Analysis: Use a stability-indicating HPLC method to analyze stressed samples. Calculate % degradation using the formula:
% Drug Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [7]
2. Protocol: Identifying Thermal Degradation Product This protocol is based on the study that identified 1,3-dicyclohexylurea [1].
The following diagram illustrates the key experimental workflow for thermal stability investigation and the corresponding chemical degradation pathway.
The core strategy for identifying glycyclamide degradation products involves using a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method. This type of method is designed to accurately measure the active drug even in the presence of its degradation products, implying that it can separate and thus help identify those products [1].
The table below summarizes a validated green RP-HPLC method that can resolve this compound from its degradation products [1].
| Parameter | Specification |
|---|---|
| Column | Lichrosphere 250 x 4.6 mm, RP C8 (5 µm) |
| Mobile Phase | Ethanol:Methanol (50:50 % v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 245 nm |
| Injection Volume | 10 µL |
| Key Application | Assay of this compound in nanoemulsion and tablets; stability-indicating |
For faster analysis, an alternative method using a monolithic column can separate this compound and related substances in under 80 seconds, which is highly valuable for quality control [2].
Forced degradation studies help in identifying the degradation products and in validating the stability-indicating power of the analytical method. The workflow for a typical study is as follows:
Experimental Steps [1]:
What makes an HPLC method "stability-indicating"? A stability-indicating method can accurately and precisely quantify the active pharmaceutical ingredient without interference from degradation products, impurities, or excipients. This is demonstrated by the base peak resolution of the drug peak from all other peaks, and through validation using forced degradation studies [1] [3].
Why should I consider a "green" HPLC method? Traditional HPLC methods often use large volumes of toxic, volatile organic solvents like acetonitrile, which pose environmental, health, and safety risks. Green methods substitute these with safer, more environmentally benign alternatives like ethanol, reducing toxic waste and operator exposure without compromising analytical performance [1].
The retention time of my this compound peak is shifting. What could be the cause? A shifting retention time often indicates issues with the mobile phase or column:
The following table summarizes the key techniques identified in recent research, along with their performance outcomes.
| Enhancement Technique | Key Components / Method | Reported Outcome | Citation |
|---|---|---|---|
| Solid Dispersion in Neusilin UFL2 | Carrier: Neusilin UFL2 (amorphous magnesium aluminometasilicate); Method: Solvent evaporation | Formation of nanometric (200-400 nm), stable amorphous particles. Very high dissolution rate. | [1] |
| Co-grinding with Amino Acids | Amino Acids: Arginine (ARG), Serine (SER); Method: Solvent-Assisted Milling (SAM) | With ARG: ~90% drug release; 2-fold increase in saturation solubility. With SER: Moderate improvement. | [2] |
| Aqueous Ionic Liquid Solution | Ionic Liquid: Choline Tryptophanate ([Cho][Trp]) in water | 130 to 600-fold solubility enhancement in aqueous solution. | [3] |
| Supercritical Fluid (SCF-SAS) | Carriers: HPMC E5, PEG 6000, Poloxamer 407; Method: Supercritical CO₂ as antisolvent | Higher dissolution performance compared to solvent evaporation method. | [4] |
| Solid Dispersion with Soluplus | Carrier: Soluplus (a polymeric solubilizer); Method: Solvent evaporation | Significant solubility enhancement, particularly at a 1:3 drug-carrier ratio. | [5] |
Here are the step-by-step methodologies for two of the most effective techniques: solid dispersion with Neusilin UFL2 and co-grinding with amino acids.
This protocol, adapted from [1], produces stable, amorphous solid dispersions with a very high dissolution rate.
This green chemistry method, detailed in [2], improves dissolution without using organic solvents.
The diagram below outlines a logical workflow to help you select the most appropriate technique based on your project's goals and constraints.
Q1: What is the molecular mechanism behind the massive solubility enhancement with choline tryptophanate ionic liquid? The mechanism is primarily attributed to specific intermolecular interactions between glibenclamide and the ions of the ionic liquid. Studies using NMR and molecular modeling suggest that these interactions, which may include hydrogen bonding, disrupt the crystal lattice energy of the drug and improve its solvation in the aqueous medium, leading to a 130-600 fold solubility increase [3].
Q2: Why does the supercritical fluid (SCF-SAS) technique perform better than solvent evaporation? The SCF-SAS process likely leads to enhanced plasticization of the polymeric carriers (HPMC E5, PEG 6000, Poloxamer 407) due to the effects of the solution and the supercritical CO₂. This increases the diffusion of the drug into the polymer matrix, resulting in a solid dispersion with superior dissolution performance compared to those made by conventional solvent evaporation [4].
Q3: My solid dispersion is not showing the expected dissolution improvement. What could be wrong? This is a common troubleshooting issue. Consider these points:
The following table summarizes the key impurities identified and controlled during the glipizide manufacturing process, serving as a template for your work on glycyclamide [1].
| Impurity Designation | Chemical Name | Key Control Strategy |
|---|---|---|
| Compound A | [N-{2-[(4-aminosulfonyl)phenyl]ethyl}-5-methyl-pyrazinecarboxamide] [1] | Intermediate reaction control and purification [1] |
| Compound B | [6-methyl-N-[2-(4-sulfamoyl phenyl) ethyl]pyrazine-2-carboxamide] [1] | Not specified in available text |
| Compound C | [1-cyclohexyl-3-[[4-[2-[[(6-methyl pyrazin-2-yl)carbonyl] amino]ethyl]phenyl] sulfonylurea] [1] | Not specified in available text |
The goal of this control strategy is to ensure the final drug substance achieves a high purity level, typically exceeding 99.0% with total impurities limited to less than 0.5% [1].
You can build a robust impurity control strategy by following the workflow below, which is derived from the principles demonstrated in the glipizide patent.
To develop a specific troubleshooting guide for this compound:
Here are answers to common questions about drug stability testing:
Q: What is the primary stability concern for sulfonylurea drugs like Glycyclamide? A: The main concern is chemical degradation under various stress conditions. Forced degradation studies on related sulfonylureas (gliclazide and glipizide) show significant sensitivity to heat and hydrolysis [1].
Q: How can the physical state of a drug affect its stability during storage? A: The amorphous (glassy) state of a drug is inherently less stable than its crystalline form and has a strong tendency to crystallize over time, especially when stored at temperatures above its Glass Transition Temperature (Tg). Storage significantly below the Tg is a key strategy for enhancing physical stability [2].
Q: What analytical techniques are critical for a stability study? A: A combination of techniques is essential. The table below summarizes their applications [3] [1].
| Technique | Application in Stability Studies |
|---|---|
| HPLC (Stability-Indicating) | Primary tool to quantify drug degradation; separates drug from its degradation products [1]. |
| Differential Scanning Calorimetry (DSC) | Determines glass transition temperature (Tg), melting point, and detects changes in crystallinity [3] [2]. |
| Thermogravimetric Analysis (TGA) | Measures weight loss due to thermal decomposition or dehydration [4]. |
| X-ray Powder Diffraction (XRPD) | Identifies and differentiates between crystalline and amorphous forms of a drug [3]. |
| Fourier Transform Infrared (FTIR) | Detects changes in chemical bonds and functional groups, indicating potential degradation [3]. |
Use this guide to diagnose and address common storage-related stability issues.
| Observed Problem | Potential Root Cause | Recommended Corrective Action |
|---|---|---|
| Unexpected drop in assay/potency | Chemical degradation under storage conditions. | Conduct forced degradation studies[HPLC]; verify storage temp is within validated range; review container closure system. |
| Formation of unknown impurities | Hydrolytic, oxidative, or thermal degradation. | Identify impurities via HPLC; implement protective packaging (desiccant, inert gas); adjust formulation pH. |
| Change in dissolution rate | Physical transformation (e.g., crystallization of amorphous form). | Analyze solid form via XRPD and DSC; ensure storage temp is >20°C below Tg for amorphous systems [2]. |
| Discoloration of product | Photo-degradation or reaction with excipients. | Use light-resistant packaging; study drug-excipient compatibility. |
Here are detailed methodologies for key experiments cited in the troubleshooting guides.
This protocol is used to understand the inherent stability of a drug and develop a stability-indicating analytical method [1].
% Degradation = (Area of unstressed sample - Area of stressed sample) / Area of unstressed sample × 100 [1].This protocol assesses the tendency of an amorphous drug to crystallize under storage conditions [3] [2].
The workflow for this protocol can be summarized as follows:
Glycyclamide is a sulfonylurea compound, and the strategies used for synthesizing other drugs in this class, particularly glipizide and glibenclamide (glyburide), can serve as a valuable reference [1].
A key advancement is the use of continuous flow technology as an alternative to traditional batch synthesis. This method addresses a major safety concern and can lead to cleaner reactions [1].
| Feature | Traditional Isocyanate Route | Improved N-Carbamate Route |
|---|---|---|
| Key Intermediate | Isocyanates | N-carbamates (synthesized in situ from amines and chloroformates) |
| Safety | Handling safety concerns [1] | Avoids use of isocyanates [1] |
| Process | Batch synthesis | Semi-telescoped steps in continuous flow [1] |
| Reported Outcome | Not specified in search results | 80-85% overall yield within 10 minutes total residence time [1] |
While direct data on this compound is limited, you can build your troubleshooting guides around the general principles from related research.
Frequently Asked Questions
Q1: What is the main safety concern in traditional sulfonylurea synthesis, and how can it be mitigated?
Q2: How can I improve the yield and reduce byproducts in my synthesis?
Q3: My final product has low purity. What analytical methods are suitable for verification?
The following diagram outlines a logical workflow for developing and troubleshooting a synthesis protocol, based on the concepts identified.
To build more specific technical resources for this compound, you may need to delve deeper into the following:
The table below summarizes the basic identifying information for this compound, which is crucial for any safety assessment.
| Property | Description |
|---|---|
| CAS Number | 664-95-9 [1] |
| IUPAC Name | 1-cyclohexyl-3-(4-methylphenyl)sulfonylurea [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃S [1] |
| Other Names | This compound; Tolnidamine; Tolcyclamide; Agliral; Cychloral [1] |
| Melting Point | 174-176 °C [1] |
| Water Solubility | 18.36 mg/L (at 37 °C) [1] |
| Therapeutic Class | Antidiabetic / Sulfonylurea [1] |
For industrial production, safety is governed by a robust Pharmaceutical Quality System (PQS). The core of this system is documented Standard Operating Procedures (SOPs) [2]. The following workflow outlines the key principles for establishing and maintaining safety through SOPs.
The principles in the diagram can be broken down as follows [2]:
Why are SOPs non-negotiable in pharmaceutical production? Improvising or deviating from established methods can have serious consequences, leading to non-compliance with international Good Practices (GxP), product failure, or safety incidents [2].
Who is responsible for creating and reviewing SOPs? The author should be a person who performs the task or has deep knowledge of it. The reviewer is typically the Quality Assurance (QA) department, which ensures accuracy and compliance. Senior management is ultimately responsible for supporting the SOP system [2].
How can we make SOPs effective and easy to follow? Avoid excessive complexity. Use simple language, incorporate visual aids like photos and flowcharts, and test the SOP with the personnel who will use it to identify unclear steps before finalizing [2].
What is the focus during a regulatory inspection? Inspectors verify that SOPs are readily available, well-documented, and, most importantly, that employees follow them consistently and as specified [2].
What is hydrolysis and which functional groups are most at risk? Hydrolysis is a chemical reaction where a compound is broken down by water, often cleaving bonds like esters, amides, or glycosidic bonds [1]. This is a major cause of degradation for many pharmaceutical agents, reducing their efficacy and shelf life [2]. The table below outlines common susceptible groups.
| Susceptible Functional Group | Result of Hydrolysis |
|---|---|
| Esters (e.g., in Aspirin) [2] | Split into a carboxylic acid and an alcohol. |
| Lactones (cyclic esters) [2] | Ring opens to form a linear carboxylic acid. |
| Amides and Imides [2] | Split into a carboxylic acid and an amine. |
| Bonds with high stereochemical strain (e.g., the beta-lactam in Penicillin) [2] | Rapid ring opening and inactivation of the drug. |
What are the primary strategies to prevent hydrolysis? A multi-faceted approach involving formulation design, smart packaging, and controlled storage is most effective.
Formulation Design: This is the first line of defense.
Protective Packaging: The goal is to create a physical barrier against moisture.
Controlled Storage Conditions: Proper storage is crucial for stability.
If you are observing hydrolysis of glycyclamide in your formulations, this workflow can help you identify and address the issue. The diagram below outlines a systematic troubleshooting process.
Key Experimental Protocols to Implement
For pH Optimization and Stability Assessment
For Evaluating Moisture-Barrier Packaging
The table below summarizes the core design elements and key pharmacokinetic parameters from a bioequivalence study comparing two modified-release gliclazide 30 mg tablets [1].
| Study Aspect | Description |
|---|---|
| Objective | Compare the rate and extent of absorption of a test product (Glycon MR) and a reference product (Diamicron MR) [1]. |
| Design | Single-dose, two-treatment, two-period, two-sequence crossover design [1]. |
| Subjects | 18 healthy volunteers [1]. |
| Conditions | Studied under both fasted and fed conditions [1]. |
| Washout Period | 2 weeks [1]. |
| Key PK Parameters | ( C_{max} ), ( AUC_{0-t} ), ( AUC_{0-\infty} ), ( T_{max} ), ( t_{1/2} ) [1]. |
| Blood Sampling | 17 time points over 72 hours (pre-dose, then 1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 12, 16, 24, 36, 48, 60, 72 h) [1]. |
| Analytical Method | HPLC with UV detection [1]. |
| Statistical Analysis | ANOVA on log-transformed ( C_{max} ) and AUC; 90% confidence intervals evaluated against the 80-125% bioequivalence range [1]. |
For researchers to replicate or adapt, here is a more detailed look at the critical experimental methods.
The following diagram illustrates the sequence and structure of the two-period, two-sequence crossover design, which is central to this type of study.
While the above details are for gliclazide, bioequivalence studies for glibenclamide (glyburide) follow a nearly identical framework, reinforcing the standard practices in the field [2] [3].
The table below summarizes key quantitative data for modern sulfonylureas, which are often compared based on their hypoglycemia risk and cardiovascular safety profiles [1] [2] [3].
| Drug Name | Generation | HbA1c Reduction | Risk of Hypoglycemia | Weight Effect | Cardiovascular Safety | Key Characteristics & Clinical Notes |
|---|---|---|---|---|---|---|
| Gliclazide (including MR formulation) | Second/Third | ~1.0-1.25% [2] | Low risk [1] [4] | Weight neutral [1] | Cardiovascular neutrality/safety demonstrated [1] [4] | Selective for pancreatic SUR1 receptors; antioxidant effects; favorable renal outcomes [1] [4] [3]. |
| Glimepiride | Second/Third | ~1.0-1.25% [2] | Lower risk than glyburide [2] | Weight gain [2] | Neutral (similar to DPP-4 inhibitor linagliptin) [2] | Considered to have one of the best safety profiles among SUs; sometimes classified as third-generation [5] [2]. |
| Glipizide | Second | ~1.0-1.25% [2] | Lower risk than glyburide [2] | Weight gain [2] | Increased risk of all-cause mortality in one analysis [5] | A common second-generation option, but safety concerns exist [5]. |
| Glyburide (Glibenclamide) | Second | ~1.0-1.25% [2] | High risk [2] | Weight gain [2] | Associated with safety concerns [6] | Higher hypoglycemia risk; not recommended in many guidelines, especially for elderly or renally impaired [2] [6]. |
Sulfonylureas primarily lower blood glucose by stimulating insulin secretion from pancreatic β-cells. The following diagram illustrates the core mechanism and key differentiating factors between molecules.
Pathway Explanation and Experimental Insight:
The core mechanism involves binding to the Sulfonylurea Receptor 1 (SUR1), which is part of the ATP-sensitive potassium (K_ATP) channels on pancreatic β-cells [7] [3]. This binding inhibits the channel, leading to a cascade that culminates in insulin release.
For researchers, the following methodologies from key cited studies can serve as a reference for designing head-to-head comparisons.
1. Protocol for Cardiovascular Safety Meta-Analysis This methodology is based on a systematic review and meta-analysis comparing sulfonylureas to drugs with a low hypoglycaemic risk [5].
2. Protocol for Hypoglycemia Risk Assessment This is a common endpoint in clinical trials comparing sulfonylureas [1] [2].
The table below summarizes key pharmacokinetic parameters of Glibenclamide and other common antidiabetic drugs:
| Drug Name | Drug Class | Key PK Parameters (Values are Means or Ranges) | Primary Mechanisms of Action | Elimination Half-life (t₁/₂) |
|---|
| Glibenclamide (Glyburide) [1] [2] [3] | Sulfonylurea (2nd generation) | - Dose-dependent Cmax /AUC (5-20 mg) [2].
Supporting experimental data from the search results provides deeper insights into the properties of these drugs.
Glibenclamide Dose-Response Relationship: A 12-week, prospective, dose-escalation study administered 0, 2.5, 5, 10, and 20 mg/day of glibenclamide to patients with type 2 diabetes [1].
Bioequivalence Study Design: A randomized, double-blind, two-period crossover study compared a test formulation of a glimepiride/metformin fixed-dose combination tablet to a reference formulation [4].
Food Effect on Fixed-Dose Combination: An open-label, randomized, crossover study evaluated the pharmacokinetics of a metformin/glibenclamide tablet under fasting and fed conditions [3].
The following diagram illustrates the design of the glibenclamide dose-escalation study that demonstrated its non-linear pharmacokinetic and pharmacodynamic relationship [1].
For you as a research or drug development professional, the key takeaways are:
The table below summarizes the basic identifying information and properties of this compound from the search results, which can serve as a starting point for method development [1] [2].
| Property | Details |
|---|---|
| CAS Registry Number | 664-95-9 [1] [2] |
| IUPAC Name | N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide [1] |
| Molecular Formula | C₁₄H₂₀N₂O₃S [1] [2] |
| Average Mass | 296.385 g/mol [1] |
| Melting Point | 174-176 °C [2] |
| Water Solubility | 18.36 mg/L (at 37 °C) [2] |
| pKa | 5.50 (Uncertain) [2] |
| Primary Use | Antidiabetic medication (Sulfonylurea) [2] |
Although a direct method is unavailable, the search results provide some relevant context and indirect clues:
Given the lack of a direct protocol, here is a general approach and workflow you can follow to develop and validate your own analytical method for this compound.
Technique Selection: Based on the information found, a chromatographic technique is most appropriate.
Sample Preparation: The search results indicate that for serum analysis, a liquid-liquid extraction (LLE) with chloroform after sample acidification has been successfully used for a related compound [4]. You could begin by testing and adapting this approach.
Formal Validation: Once a working method is established, it must be validated. The workflow above outlines the key parameters you need to test according to standards like ICH Q2(R1).
The table below summarizes the key characteristics of tolbutamide and chlorpropamide based on the search results.
| Feature | Tolbutamide | Chlorpropamide |
|---|---|---|
| Generation | First-generation [1] | First-generation [2] |
| Relative Potency | Baseline (1x) [3] | More potent than tolbutamide [4] |
| Duration of Action | Short (6-12 hours) [1] | Long (up to 24-36 hours) [2] |
| Half-life | ~7 hours [1] | 36 hours [2] |
| Dosing Frequency | Multiple times daily [1] | Once daily [5] [2] |
| Primary Route of Elimination | Hepatic metabolism; Renal (75-85%) [1] | Renal (>99% unchanged) [2] |
| Risk of Hypoglycemia | Lower (shorter duration) [1] | Higher (longer duration) [2] |
| Key Adverse Effects | Weight gain, hypoglycemia [1] | Weight gain, hypoglycemia, alcohol-induced flushing, hyponatremia [2] |
Note on Glycyclamide: While a direct potency comparison for this compound was not found in the search results, one study from 1967 directly compared it with tolbutamide and chlorpropamide, indicating it is a relevant comparator. However, specific quantitative data from that study could not be retrieved [6].
Supporting data from clinical and experimental studies provides context for the comparisons in the table above.
Potency and Efficacy: A clinical study found that to achieve similar control of fasting blood glucose, the mean daily dose was 489 mg for chlorpropamide and 11 mg for glyburide (glibenclamide), a second-generation drug. This illustrates chlorpropamide's position as a potent first-generation agent, though less potent than second-generation sulfonylureas [5]. Another study concluded that both chlorpropamide and glibenclamide were effective, with chlorpropamide once daily or glibenclamide twice daily being suitable regimens [5].
Hypoglycemic Risk: The longer duration of action and half-life of chlorpropamide are directly linked to a higher risk of hypoglycemia, especially in the elderly [2]. This is a key reason why shorter-acting agents like tolbutamide are often preferred in clinical practice [2].
Additional Pharmacological Effects: Beyond their insulin-secreting effects, these drugs have been investigated for other properties. A 2021 in vitro study found that sulfonylureas can inhibit the enzyme acetylcholinesterase (AChE). In this assay, chlorpropamide (IC₅₀ = 5.72 ± 0.24 μM) was a more potent AChE inhibitor than tolbutamide (IC₅₀ = 28.9 ± 1.60 μM), suggesting a potential mechanism for repurposing these drugs [4].
The following is a detailed methodology for the acetylcholinesterase (AChE) inhibition assay, which provides an example of a key experiment used to compare drug properties beyond glucose control [4].
This workflow for the AChE inhibition assay can be visualized as follows:
Sulfonylureas like tolbutamide and chlorpropamide primarily lower blood glucose by stimulating insulin secretion from pancreatic beta cells. The following diagram illustrates this key signaling pathway [1] [7].
The available studies and reviews extensively discuss first-, second-, and third-generation sulfonylureas, but none of the sources mention "Glycyclamide" [1] [2] [3]. This makes a direct, data-driven comparison with this specific compound impossible based on current public research.
For context, here is a general overview of sulfonylurea generations based on established scientific literature. Note that this is general class information and does not include this compound or specific quantitative comparison data.
| Generation | Examples | Key Characteristics |
|---|---|---|
| First-generation [2] | Tolbutamide, Chlorpropamide, Acetohexamide, Tolazamide [2] | Less safe due to long half-lives, low albumin affinity (increasing drug interaction risk) [2]. |
| Second-generation [2] | Glibenclamide (Glyburide), Glipizide, Gliclazide [1] [2] | Increased potency by weight; some (e.g., Gliclazide) may offer protective effects [1] [2]. |
| Third-generation [2] | Glimepiride [2] | Considered potent, medium- to long-acting; some analyses suggest a better safety profile among sulfonylureas [2]. |
While specific workflows for this compound are unavailable, the fundamental mechanism of action for sulfonylureas as a class is well-established. The following diagram illustrates this general signaling pathway.
To proceed with your guide, you might consider these approaches:
This compound is a sulfonylurea compound with the molecular formula C₁₄H₂₀N₂O₃S and an average molecular mass of 296.385 g/mol [1] [2]. Its IUPAC name is N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide, and it is also known as tolcyclamide [2].
The table below summarizes its key structural identifiers:
| Property | Description |
|---|---|
| Molecular Formula | C₁₄H₂₀N₂O₃S [2] |
| Average Mass | 296.385 [2] |
| IUPAC Name | N-(Cyclohexylcarbamoyl)-4-methylbenzenesulfonamide [2] |
| Other Names | Tolcyclamide, Gliciclamida [2] |
While specific binding data for this compound is not available in the search results, all sulfonylureas share a common mechanism of action. The diagram below illustrates the general signaling pathway through which sulfonylureas like this compound stimulate insulin secretion [3].
Sulfonylureas bind to and inhibit the ATP-sensitive potassium channels (K-ATP) on pancreatic beta cells. This inhibition triggers a cascade that culminates in the secretion of insulin [3]. The specific receptor is a complex of SUR1 (the sulfonylurea receptor) and Kir6.2 (which forms the channel pore) [3].
The following table summarizes key findings from a large, real-world study on patients with type 2 diabetes and hypertension, comparing various drug classes added to metformin therapy. The data is presented as Hazard Ratios (HR), where an HR < 1 indicates a lower risk and an HR > 1 indicates a higher risk for the outcome [1].
| Drug Class (Added to Metformin) | Comparison Drug | Outcome | Hazard Ratio (HR) & 95% CI |
|---|---|---|---|
| GLP-1 RAs | Insulin | 3-point MACE [1] | 0.48 (0.31–0.76) |
| DPP-4is | Insulin | 3-point MACE [1] | 0.70 (0.57–0.85) |
| Glinides | Insulin | 3-point MACE [1] | 0.70 (0.52–0.94) |
| Sulfonylureas (SUs) | DPP-4is | 3-point MACE [1] | 1.30 (1.06–1.59) |
| DPP-4is | Acarbose | 3-point MACE [1] | 0.62 (0.51–0.76) |
| GLP-1 RAs | Acarbose | 3-point MACE [1] | 0.47 (0.29–0.75) |
| Glinides | Acarbose | 3-point MACE [1] | 0.59 (0.43–0.81) |
| DPP-4is | -- | Chronic Kidney Disease (safety) [1] | Reduced Risk |
| DPP-4is | -- | Coronary Atherosclerotic Disease (safety) [1] | Higher Risk |
Beyond the broader drug class comparisons, several studies provide deeper insights into the SGLT2 inhibitor class, which may be relevant for your comparative work:
For your guide, here are the detailed methodologies from the key studies cited, which can serve as a template for describing experimental protocols.
The following diagrams illustrate the core mechanisms of two major contemporary drug classes and the methodology for generating real-world evidence, which may be applicable to your comparison guide.
Given the lack of results for this compound, here are some suggestions to find the information you need: